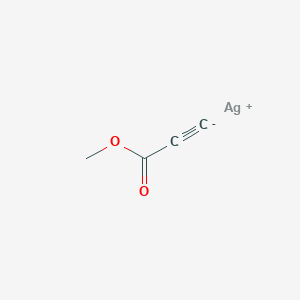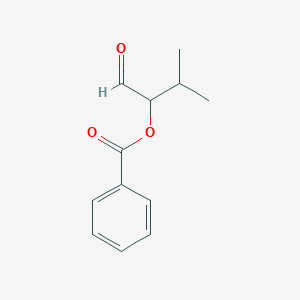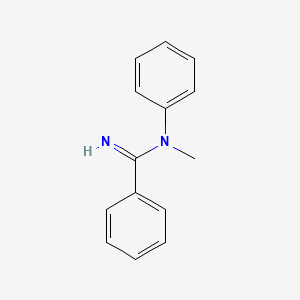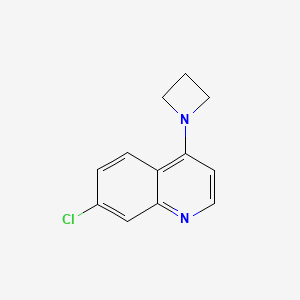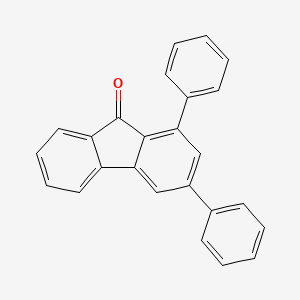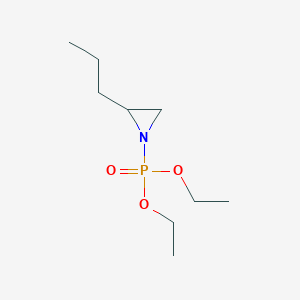![molecular formula C7H5Br B14616621 Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- CAS No. 60040-77-9](/img/structure/B14616621.png)
Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- is a brominated derivative of bicyclo[4.1.0]hepta-1,3,5-triene, a compound known for its unique bicyclic structure. This compound is of interest in organic chemistry due to its strained ring system and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- typically involves the bromination of bicyclo[4.1.0]hepta-1,3,5-triene. This can be achieved through the addition of bromine (Br2) to the double bonds of the parent compound under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving yield. Additionally, purification steps such as recrystallization or column chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The double bonds in the bicyclic structure can participate in addition reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can replace the bromine atom.
Addition: Reagents like hydrogen (H2) in the presence of a catalyst can add across the double bonds.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Products depend on the nucleophile used, e.g., hydroxylated or aminated derivatives.
Addition: Hydrogenated derivatives with saturated rings.
Oxidation: Epoxides or diols.
Reduction: Reduced forms with fewer double bonds.
Aplicaciones Científicas De Investigación
Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in studying reaction mechanisms.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- involves its reactivity due to the strained ring system and the presence of the bromine atom. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The double bonds in the bicyclic structure also make it susceptible to addition reactions, where reagents add across the double bonds, altering the compound’s structure and properties.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.1.0]hepta-1,3,5-triene: The parent compound without the bromine atom.
Bicyclo[4.1.0]hepta-1,3,5-triene, 2,5-diphenyl-: A derivative with phenyl groups instead of bromine.
Uniqueness
Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- is unique due to the presence of the bromine atom, which imparts different reactivity and properties compared to its non-brominated counterparts. The bromine atom makes the compound more reactive in substitution reactions and can influence the overall stability and reactivity of the bicyclic system.
Propiedades
Número CAS |
60040-77-9 |
|---|---|
Fórmula molecular |
C7H5Br |
Peso molecular |
169.02 g/mol |
Nombre IUPAC |
2-bromobicyclo[4.1.0]hepta-1(6),2,4-triene |
InChI |
InChI=1S/C7H5Br/c8-7-3-1-2-5-4-6(5)7/h1-3H,4H2 |
Clave InChI |
QOJMJVLTYIKRIY-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C1C(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


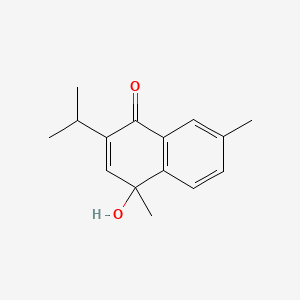
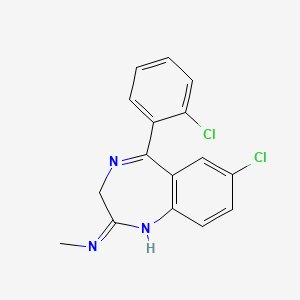
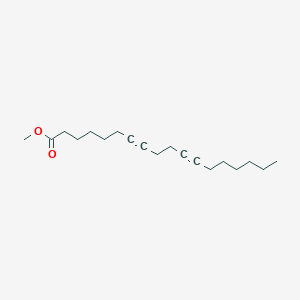
![Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B14616565.png)
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)
![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)
